2-Bromo-6-(trifluoromethylthio)pyridine
CAS No.: 1204234-28-5
Cat. No.: VC11720929
Molecular Formula: C6H3BrF3NS
Molecular Weight: 258.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204234-28-5 |
|---|---|
| Molecular Formula | C6H3BrF3NS |
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 2-bromo-6-(trifluoromethylsulfanyl)pyridine |
| Standard InChI | InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
| Standard InChI Key | GHQQIRCNBYWJRT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Br)SC(F)(F)F |
| Canonical SMILES | C1=CC(=NC(=C1)Br)SC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Bromo-6-(trifluoromethylthio)pyridine (C₆H₃BrF₃NS) features a pyridine ring substituted with bromine and a trifluoromethylthio group. The molecular weight is calculated as 257.07 g/mol, with the bromine and sulfur atoms contributing significantly to its reactivity and polarity . The trifluoromethylthio group, a strong electron-withdrawing moiety, enhances the compound’s stability and influences its interaction with biological targets .
Table 1: Theoretical Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrF₃NS |
| Molecular Weight | 257.07 g/mol |
| Exact Mass | 256.914 Da |
| SMILES Notation | Brc1ncccc1SC(F)(F)F |
| Topological Polar Surface Area | 12.89 Ų (estimated) |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2-bromo-6-(trifluoromethylthio)pyridine is documented, analogous methods for brominated pyridines suggest viable pathways:
-
Halogenation of Pyridine Precursors:
Bromination of 6-(trifluoromethylthio)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions could introduce the bromine atom . For example, the patent CN109879815B describes brominating 2-bromo-6-methylpyridine with liquid bromine in dichloromethane/water at 10–20°C, yielding brominated intermediates . Adapting this method, 6-(trifluoromethylthio)pyridine might undergo similar electrophilic substitution. -
Thiolation and Trifluoromethylation:
A two-step process could involve:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | 6-Mercaptopyridine + Br₂ → 2-Bromo-6-mercaptopyridine | DCM/H₂O, 10–20°C, 8–12 h |
| 2 | 2-Bromo-6-mercaptopyridine + TMSCF₃ → Target | CuI, K₂CO₃, DMEDA, 95°C |
Physicochemical Properties
Thermal Stability and Solubility
The trifluoromethylthio group increases lipophilicity compared to its oxygen or methyl counterparts. Theoretical predictions using tools like XLOGP3 suggest a logP value of ~3.2, indicating moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The boiling point is estimated to exceed 200°C, analogous to 2-bromo-6-(trifluoromethyl)pyridine (189.4°C at 760 mmHg) .
Spectroscopic Data
-
¹H NMR: Expected signals include a doublet for H-3 (δ 7.8–8.0 ppm), a doublet for H-4 (δ 7.5–7.7 ppm), and a singlet for H-5 (δ 7.6–7.8 ppm) .
-
¹⁹F NMR: A singlet near δ -40 ppm would confirm the -SCF₃ group .
Applications in Industrial Chemistry
Pharmaceutical Intermediates
The -SCF₃ group is prized in drug design for its metabolic stability and ability to modulate bioavailability. For instance, 2-bromo-6-(trifluoromethyl)pyridine is used in synthesizing kinase inhibitors . The target compound could serve similarly in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures common in antiviral agents .
Agrochemical Development
Trifluoromethylthio-containing compounds exhibit potent herbicidal and insecticidal activities. Incorporating this moiety into pyridine scaffolds may enhance soil persistence and target binding .
| Hazard Statement | Precautionary Measure |
|---|---|
| H301: Toxic if swallowed | P301+P310: Immediate medical attention |
| H315: Skin irritation | P264: Wash skin thoroughly |
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